{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone
Description
Structure and Synthesis {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone is a biheterocyclic compound featuring:
- A 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety linked to a piperazine ring.
- A naphtho[2,1-b]furan-2-yl group connected via a methanone bridge.
The synthesis likely involves nucleophilic substitution or coupling reactions, akin to methods described for related naphthofuran-pyridine hybrids (e.g., Vilsmeier formylation and reactions with nucleophiles) . The compound’s molecular formula is C₂₄H₁₆ClF₃N₃O₂, with a molecular weight of 494.85 g/mol .
Properties
IUPAC Name |
benzo[e][1]benzofuran-2-yl-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClF3N3O2/c24-18-11-15(23(25,26)27)13-28-21(18)29-7-9-30(10-8-29)22(31)20-12-17-16-4-2-1-3-14(16)5-6-19(17)32-20/h1-6,11-13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTPOFFVRPEBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone typically involves a multi-step process. The precursor compounds must undergo a series of reactions including halogenation, cyclization, and coupling reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods: Scaling up from laboratory synthesis to industrial production requires optimization of the reaction parameters to ensure consistency and cost-effectiveness. Automated reactors and continuous flow systems may be employed to handle the complex reaction steps and improve efficiency.
Types of Reactions:
Oxidation: This compound can undergo oxidation, typically with agents such as hydrogen peroxide or potassium permanganate, affecting the functional groups on the aromatic rings.
Reduction: Reduction reactions can alter the pyridinyl and piperazino structures, commonly using reagents like lithium aluminum hydride.
Substitution: The chloro and trifluoromethyl groups facilitate various nucleophilic and electrophilic substitution reactions, leading to derivative compounds.
Common Reagents and Conditions:
Oxidation Agents: Hydrogen peroxide, potassium permanganate
Reduction Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Nucleophiles such as amines, electrophiles such as alkyl halides
Major Products: The major products from these reactions are typically modified versions of the original compound, featuring different substituents on the aromatic and heterocyclic rings, potentially altering their biological activity and chemical properties.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- This compound has demonstrated significant antimicrobial properties by targeting bacterial phosphopantetheinyl transferase, leading to the inhibition of bacterial growth. The mechanism involves disruption of secondary metabolism in bacteria, which is critical for their survival and proliferation.
- Anti-inflammatory Properties
- Analgesic Effects
- Potential in Treating CNS Disorders
Agrochemical Applications
- Pesticidal Activity
- Growth Inhibitors for Phytopathogens
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Reaction of 3-chloro-5-(trifluoromethyl)pyridine with suitable carbonyl compounds under basic conditions.
- Formation of an intermediate that is subsequently reacted with piperazine to yield the final product.
The mechanism of action primarily involves inhibition of specific enzymatic pathways in target organisms, which can lead to significant biological effects such as antimicrobial action or modulation of inflammatory responses.
Mechanism of Action
The mechanism by which {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound's structure allows it to bind to enzymes or receptors, influencing biological pathways and processes. These interactions can lead to alterations in cellular function, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Naphthofuran Moieties
Table 1: Key Compounds and Their Properties
Key Observations:
- Naphthofuran Derivatives : Compounds with naphtho[2,1-b]furan cores (e.g., Compound 14, 4e) exhibit antimicrobial properties, suggesting the target compound may share similar activity .
- Substituent Effects: Replacement of naphthofuran with isoxazolyl () or thiazolidinone () alters solubility and bioactivity. For example, Compound 14’s thiazolidinone group enhances antimicrobial potency .
- Trifluoromethyl Pyridinyl Group : This group is conserved across analogs, indicating its role in stabilizing molecular interactions .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological Data for Selected Compounds
Key Observations:
- Antimicrobial Potency: Compound 14 (thiazolidinone derivative) outperforms others, likely due to enhanced hydrogen bonding from the thiazolidinone ring .
- Role of Substituents : Electron-withdrawing groups (e.g., nitro in Compound 6b) improve antimicrobial activity by increasing electrophilicity .
Biological Activity
The compound {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 495.71 g/mol. The compound features a piperazine moiety linked to a naphtho[2,1-b]furan structure, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 495.71 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the piperazine ring and subsequent functionalization to introduce the trifluoromethyl pyridine group. This synthetic pathway is crucial for enhancing the pharmacological properties of the compound.
Anticancer Properties
The compound has been evaluated for its anticancer activity using various human cancer cell lines. In studies conducted by the National Cancer Institute (NCI), it was found to exhibit selective cytotoxicity against several cancer types, including:
- Leukemia : Inhibition of growth in RPMI-8226 cell lines.
- Lung Cancer : Activity against A549 non-small cell lung carcinoma.
- Renal Cancer : Effective against A498 and SN12C renal cancer cell lines.
The compound was tested at a concentration of , showing significant growth inhibition percentages across these cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets involved in cancer progression. The presence of the trifluoromethyl group enhances membrane permeability and stability, which are critical for effective drug action .
Other Pharmacological Activities
In addition to anticancer properties, preliminary studies suggest that the compound may possess other pharmacological effects, including:
- Antinociceptive : Pain-relieving properties.
- Antineurotic : Potential in treating anxiety disorders.
- Fibrinolytic : May assist in breaking down fibrin in blood clots.
These activities were predicted through computational methods and supported by experimental data .
Case Studies
- Study on Anticancer Activity : A comprehensive study involving multiple cancer cell lines demonstrated that derivatives of trifluoromethylated compounds exhibited significant antitumor activity. The data indicated that modifications in chemical structure could lead to enhanced selectivity and potency against specific cancer types .
- Pharmacokinetic Studies : Research into the pharmacokinetics of similar compounds revealed favorable absorption and distribution characteristics, suggesting that this class of compounds could be optimized for better therapeutic efficacy while minimizing toxicity .
Q & A
Basic: What are the key synthetic strategies for this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, focusing on coupling the pyridine and naphthofuran moieties. A common approach includes:
- Step 1: Preparation of the trifluoromethylpyridine intermediate via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for halogenated pyridines) .
- Step 2: Functionalization of the naphtho[2,1-b]furan scaffold, often through Friedel-Crafts acylation or ketone formation .
- Step 3: Piperazine linkage formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) to connect the pyridine and naphthofuran subunits .
Critical Considerations: Purity of intermediates must be verified via TLC or HPLC to avoid side products.
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Structural confirmation requires:
- NMR Spectroscopy: 1H/13C NMR to verify integration ratios and chemical shifts of the pyridine, piperazine, and naphthofuran protons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns, especially for chlorine and fluorine .
- X-ray Crystallography: For unambiguous stereochemical assignment, particularly if the naphthofuran moiety adopts a non-planar conformation .
Basic: What initial biological assays are recommended for activity screening?
Methodological Answer:
Prioritize assays based on structural analogs:
- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition: Evaluate binding to kinases or GPCRs using fluorescence polarization or radioligand displacement assays, given the piperazine moiety’s affinity for these targets .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced: How to optimize reaction yields for piperazinyl linkage formation?
Methodological Answer:
Key parameters for the coupling step:
- Solvent Choice: Use polar aprotic solvents (e.g., DMF, DCM) to enhance reagent solubility and reduce side reactions .
- Catalyst Optimization: Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) to accelerate acylation .
- Temperature Control: Microwave-assisted synthesis (e.g., 100–120°C, 30 min) improves yield compared to traditional reflux .
Validation: Monitor reaction progress via LC-MS and adjust stoichiometry of coupling reagents (e.g., 1.2 eq. EDC) to minimize unreacted starting material.
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies may arise from:
- Purity Variance: Ensure >95% purity (HPLC) to exclude confounding effects from impurities .
- Assay Conditions: Standardize protocols (e.g., serum concentration in cell-based assays) to enable cross-study comparisons .
- Structural Analog Interference: Compare activity of the parent compound with derivatives lacking the trifluoromethyl group or naphthofuran ring to isolate pharmacophoric elements .
Advanced: How to design structure-activity relationship (SAR) studies?
Methodological Answer:
Focus on modifying:
- Pyridine Substituents: Replace chlorine or trifluoromethyl groups with bromine or methoxy to assess electronic effects on target binding .
- Naphthofuran Modifications: Introduce electron-withdrawing groups (e.g., nitro) at the 2-position to evaluate π-stacking interactions .
- Piperazine Linkers: Test substituents (e.g., methyl, benzyl) on the piperazine nitrogen to probe steric tolerance in enzyme active sites .
Data Analysis: Use multivariate regression models to correlate substituent properties (e.g., Hammett constants) with bioactivity .
Advanced: What computational methods aid in predicting metabolic stability?
Methodological Answer:
Employ:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., naphthofuran C-O bonds) prone to oxidative cleavage .
- Molecular Dynamics (MD) Simulations: Model interactions with CYP450 enzymes to predict phase I metabolism .
- ADMET Prediction Tools: Use SwissADME or ADMETlab to estimate solubility, logP, and cytochrome inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
